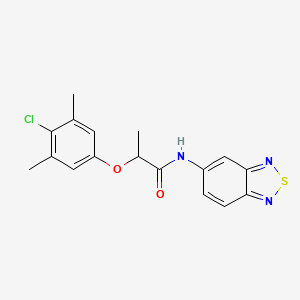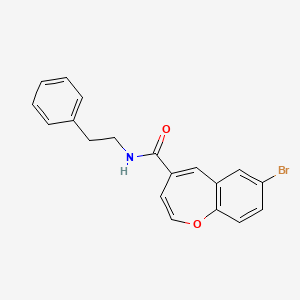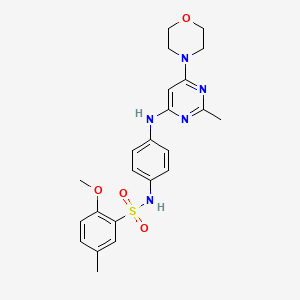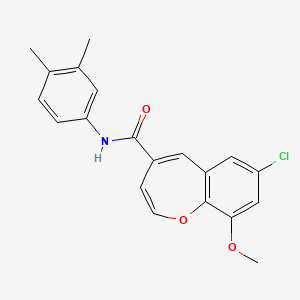
N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiadiazole ring, followed by the introduction of the chromene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-furamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(4-pyridinylmethyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of the benzothiadiazole and chromene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H8BrN3O3S |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-6-bromo-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H8BrN3O3S/c17-8-1-4-14-10(5-8)13(21)7-15(23-14)16(22)18-9-2-3-11-12(6-9)20-24-19-11/h1-7H,(H,18,22) |
InChI Key |
TVTYIGMHBAKLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)

![N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14982375.png)


![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14982406.png)
![4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14982414.png)

![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14982430.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14982442.png)
![N-(4-Acetamidophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14982451.png)
![N-(2,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982463.png)
